Trimebutine (3-TCBS)

Overview

Description

Trimebutine 3-thiocarbamoylbenzenesulfonate: is a novel compound primarily developed for the management of visceral pain, particularly in patients undergoing sedation-free, full colonoscopy . It is a small molecule drug that acts as an opioid receptor agonist, targeting the opioid receptors in the gastrointestinal tract .

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of Trimebutine 3-thiocarbamoylbenzenesulfonate involves the reaction of trimebutine with 3-thiocarbamoylbenzenesulfonate. The reaction conditions typically include the use of organic solvents and catalysts to facilitate the formation of the desired product .

Industrial Production Methods: : Industrial production of Trimebutine 3-thiocarbamoylbenzenesulfonate follows a similar synthetic route but on a larger scale. The process involves the optimization of reaction conditions to ensure high yield and purity of the final product. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), is common in the industrial production process .

Chemical Reactions Analysis

Types of Reactions: : Trimebutine 3-thiocarbamoylbenzenesulfonate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its pharmacological properties .

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate are used under controlled conditions.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

Substitution: Nucleophilic substitution reactions are carried out using reagents like sodium hydroxide or potassium carbonate.

Major Products: : The major products formed from these reactions include various derivatives of Trimebutine 3-thiocarbamoylbenzenesulfonate, which may exhibit different pharmacological activities .

Scientific Research Applications

Trimebutine 3-thiocarbamoylbenzenesulfonate has a wide range of scientific research applications:

Mechanism of Action

Trimebutine 3-thiocarbamoylbenzenesulfonate exerts its effects by acting as an agonist on peripheral mu, kappa, and delta opioid receptors . It modulates the release of gastrointestinal peptides such as motilin, vasoactive intestinal peptide, gastrin, and glucagon . The compound accelerates gastric emptying, induces premature phase III of the migrating motor complex in the intestine, and modulates the contractile activity of the colon . Additionally, it decreases reflexes induced by distension of the gut lumen, thereby modulating visceral sensitivity .

Comparison with Similar Compounds

Similar Compounds

Trimebutine: The parent compound of Trimebutine 3-thiocarbamoylbenzenesulfonate, used for similar therapeutic purposes.

Desmethyl-trimebutine: A metabolite of Trimebutine with similar pharmacological properties.

Trimebutine maleate: Another formulation of Trimebutine used in various countries for treating gastrointestinal disorders.

Uniqueness: : Trimebutine 3-thiocarbamoylbenzenesulfonate is unique due to the addition of the 3-thiocarbamoylbenzenesulfonate moiety, which enhances its analgesic effects by releasing hydrogen sulfide (H2S) in vivo . This modification provides a dual mechanism of action, combining the opioid receptor agonism of Trimebutine with the colonic analgesic effects of hydrogen sulfide .

Biological Activity

Trimebutine (3-TCBS), chemically known as 3-(4,5-trimethoxybenzoic acid 2-(dimethylamino)-2-phenylbutyl ester), is a pharmaceutical compound primarily used for its gastrointestinal effects. This article delves into its biological activity, mechanisms of action, clinical applications, and research findings.

Trimebutine exhibits a multifaceted mechanism of action, primarily influencing the gastrointestinal tract:

- Opiate Receptor Agonism : It acts as an agonist at peripheral mu, kappa, and delta opiate receptors, which modulates gut motility and visceral sensitivity .

- Gastrointestinal Peptide Modulation : The compound promotes the release of gastrointestinal peptides such as motilin and influences the secretion of vasoactive intestinal peptide, gastrin, and glucagon. This modulation contributes to its effects on gastric emptying and intestinal motility .

- Phase III Activity Induction : Trimebutine induces phase III-like activity in the migrating motor complex (MMC), essential for normal gastrointestinal motility. This effect has been observed in both adults and infants with dysmotility .

Clinical Applications

Trimebutine is primarily indicated for treating functional bowel disorders, including:

- Irritable Bowel Syndrome (IBS) : Clinical studies demonstrate that trimebutine significantly alleviates symptoms such as abdominal pain, distension, flatulence, constipation, and diarrhea. A controlled trial showed that 200 mg administered three times daily was more effective than placebo in symptom relief .

- Abdominal Pain Management : It has been effective in managing acute and chronic abdominal pain across various patient demographics, including children .

Efficacy in Clinical Trials

A series of clinical trials have confirmed trimebutine's efficacy:

Case Studies

- Infants with Intestinal Dysmotility : A study involving infants showed that intravenous administration of trimebutine resulted in significant phase III-like activity within minutes post-administration, indicating its potential for acute management of severe digestive disorders .

- Visceral Pain Management : In patients with visceral pain syndromes, trimebutine demonstrated a favorable safety profile with minimal side effects reported during trials .

Safety Profile

Trimebutine is generally well-tolerated. The most common side effects reported include mild gastrointestinal disturbances. No serious adverse events have been documented in clinical settings at therapeutic doses .

Properties

CAS No. |

1456509-46-8 |

|---|---|

Molecular Formula |

C29H36N2O8S2 |

Molecular Weight |

604.7 g/mol |

IUPAC Name |

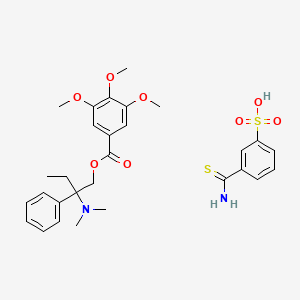

3-carbamothioylbenzenesulfonic acid;[2-(dimethylamino)-2-phenylbutyl] 3,4,5-trimethoxybenzoate |

InChI |

InChI=1S/C22H29NO5.C7H7NO3S2/c1-7-22(23(2)3,17-11-9-8-10-12-17)15-28-21(24)16-13-18(25-4)20(27-6)19(14-16)26-5;8-7(12)5-2-1-3-6(4-5)13(9,10)11/h8-14H,7,15H2,1-6H3;1-4H,(H2,8,12)(H,9,10,11) |

InChI Key |

ACKBGPXURGPUEW-UHFFFAOYSA-N |

SMILES |

CCC(COC(=O)C1=CC(=C(C(=C1)OC)OC)OC)(C2=CC=CC=C2)N(C)C.C1=CC(=CC(=C1)S(=O)(=O)O)C(=S)N |

Canonical SMILES |

CCC(COC(=O)C1=CC(=C(C(=C1)OC)OC)OC)(C2=CC=CC=C2)N(C)C.C1=CC(=CC(=C1)S(=O)(=O)O)C(=S)N |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

GIC-1001; GIC1001; GIC 1001; GIC1001 TB-905-02; GIC1001 CTB salt; GIC1001 3-carbamothioylbenzenesulfonate salt. |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.